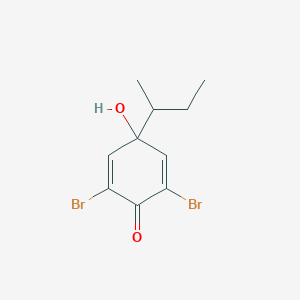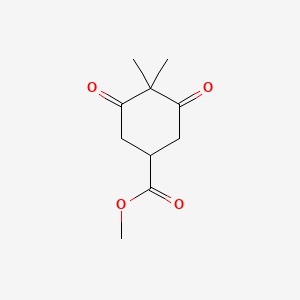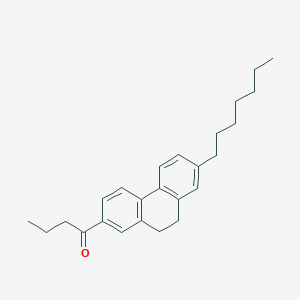![molecular formula C11H24NP B14592651 1-[Di(propan-2-yl)phosphanyl]piperidine CAS No. 61388-50-9](/img/structure/B14592651.png)
1-[Di(propan-2-yl)phosphanyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Di(propan-2-yl)phosphanyl]piperidine is a compound that features a piperidine ring substituted with a di(propan-2-yl)phosphanyl group Piperidine is a six-membered heterocyclic amine, and the di(propan-2-yl)phosphanyl group is a phosphine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Di(propan-2-yl)phosphanyl]piperidine typically involves the reaction of piperidine with di(propan-2-yl)phosphine. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the phosphorus atom of di(propan-2-yl)phosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 1-[Di(propan-2-yl)phosphanyl]piperidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Complexation: The phosphine group can form complexes with transition metals, making it useful in catalysis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Complexation: Transition metal salts like palladium or platinum can be used to form metal-phosphine complexes.
Major Products:
Phosphine Oxides: Formed from the oxidation of the phosphine group.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed from the reaction with transition metals.
科学的研究の応用
1-[Di(propan-2-yl)phosphanyl]piperidine has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[Di(propan-2-yl)phosphanyl]piperidine largely depends on its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic processes. The piperidine ring can also interact with biological targets, potentially influencing the activity of enzymes or receptors.
類似化合物との比較
1-Di(propan-2-yl)phosphino-2-(N,N-dimethylamino)-1H-indene: Another phosphine-containing compound with different substituents.
Di(propan-2-yl)phosphine: Lacks the piperidine ring but shares the phosphine group.
Piperidine: The parent compound without the phosphine substitution.
Uniqueness: 1-[Di(propan-2-yl)phosphanyl]piperidine is unique due to the combination of the piperidine ring and the di(propan-2-yl)phosphanyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both organic synthesis and medicinal chemistry.
特性
CAS番号 |
61388-50-9 |
|---|---|
分子式 |
C11H24NP |
分子量 |
201.29 g/mol |
IUPAC名 |
piperidin-1-yl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C11H24NP/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 |
InChIキー |
VHGYXWONBTUADL-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C(C)C)N1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


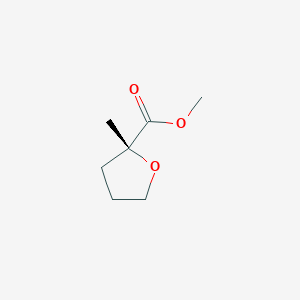
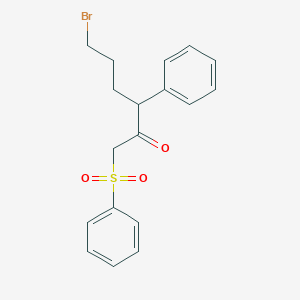
![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

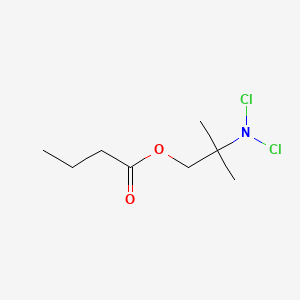


![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)

